Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound notable for its unique structural features, which include a benzofuran core, an ethyl ester group, a tert-butyl substituent, and a methoxy group attached to a dichlorophenyl moiety. This compound has garnered attention in various fields of synthetic chemistry and medicinal research due to its potential biological activities.
This compound is classified under organic compounds, specifically as an ester derivative of benzofuran. It is synthesized through multi-step organic reactions involving common reagents and methodologies. The compound's systematic name reflects its structural components, which are crucial for its reactivity and biological interactions.
The synthesis of Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves several key steps:
In industrial settings, these synthetic routes are adapted for scale-up, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as chromatography are employed to ensure compliance with quality standards.
The molecular formula for Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is . Its structure can be represented with the following features:
The InChI Key for this compound is AZZKLSYKQNYWBU-UHFFFAOYSA-N, and its canonical SMILES representation is CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(C)(C)C
.
Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical transformations:
Common reagents used in these reactions include:
The exact mechanism of action for Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate remains under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular processes. For instance, it could inhibit enzymes associated with cell proliferation, potentially leading to anticancer effects. Further research is needed to clarify these interactions and their implications for therapeutic applications.
The physical properties of Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate are influenced by its molecular structure:
The chemical properties are characterized by:
Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate has shown promise in various scientific applications:
This compound's unique structural characteristics position it as a valuable target for synthetic chemists and medicinal researchers alike .
CAS No.: 13465-08-2
CAS No.: 102-94-3
CAS No.: 98569-64-3
CAS No.: